molecular formula C9H14F2O4 B2514670 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate CAS No. 1965305-25-2

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate

Cat. No.: B2514670
CAS No.: 1965305-25-2
M. Wt: 224.204
InChI Key: OODFVRPATPLIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves the esterification of 2,2-difluoro-3-methylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The fluorine atoms in the compound enhance its stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, while the methyl group influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

diethyl 2,2-difluoro-3-methylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O4/c1-4-14-7(12)6(3)9(10,11)8(13)15-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODFVRPATPLIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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